molecular formula C11H9NO4 B182783 5-(4-Nitrophenyl)furfuryl alcohol CAS No. 33342-30-2

5-(4-Nitrophenyl)furfuryl alcohol

Cat. No. B182783
CAS RN: 33342-30-2
M. Wt: 219.19 g/mol
InChI Key: SRCRGLMTENDDRR-UHFFFAOYSA-N
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Patent
US04185020

Procedure details

To a heated suspension of 5-(4-nitrophenyl)-2-furancarboxaldehyde (176 g., 0.8 m.) and 1000 ml of ethanol was added a suspension of sodium borohydride (82 g.) in 1500 ml of ethanol. The solids dissolved and the solution turned very dark. The solution was stirred without external heating until hydrogen ceased to be evolved (22 hours). Upon stirring, the material solidified (pH 9-11). To the suspension was added a 5 percent sulfuric acid solution until the solution was just acidic (600 ml., pH 5-6). The dark mixture was dissolved upon heating at 60°-70° C. for 1 hour. After cooling, the solids were filtered and the filtrate was diluted with water to ppt. the product. The solids were extracted with boiling SDA-32 and the extracts were diluted with water. Total yield of 5-(p-nitrophenyl)-furfuryl alcohol was 150 grams (85%).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([CH:15]=[O:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].[H][H].S(=O)(=O)(O)O>C(O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([CH2:15][OH:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(O1)C=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
The solids dissolved
CUSTOM
Type
CUSTOM
Details
(22 hours)
Duration
22 h
STIRRING
Type
STIRRING
Details
Upon stirring
DISSOLUTION
Type
DISSOLUTION
Details
The dark mixture was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
upon heating at 60°-70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solids were filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The solids were extracted with boiling SDA-32
ADDITION
Type
ADDITION
Details
the extracts were diluted with water

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(CO)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.